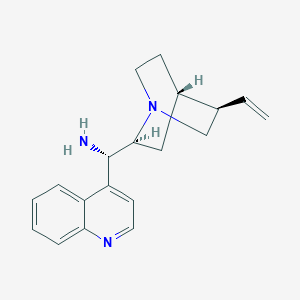

辛可那-9-胺,(8a,9S)-

描述

“Cinchonan-9-amine, (8a,9S)-” is an alkaloid that belongs to the quinoline family of compounds. It has a molecular weight of 293.41 . The IUPAC name is (1S)-quinolin-4-yl ((2S)-5-vinylquinuclidin-2-yl)methanamine .

Synthesis Analysis

The synthesis of primary amines derived from 9-amino (9-deoxy) epi cinchona alkaloids, which are valuable catalysts used in the asymmetric functionalization of carbonyl compounds, has been described in two procedures . The first approach involves a one-pot synthesis of four cinchona-based analogs from the alkaloids quinine (QN), quinidine (QD), dihydroquinine (DHQN), and dihydroquinidine (DHQD), respectively, performed by means of a Mitsunobu reaction to introduce an azide group, followed by reduction and hydrolysis . The second approach, more convenient for scale-up, involves the selective reduction of azides, formed from the O-mesylated derivatives of QN and QD, with LiAlH4 .Molecular Structure Analysis

The molecular formula of “Cinchonan-9-amine, (8a,9S)-” is C19H23N3 . The InChI code is 1S/C19H23N3/c1-2-13-12-22-10-8-14 (13)11-18 (22)19 (20)16-7-9-21-17-6-4-3-5-15 (16)17/h2-7,9,13-14,18-19H,1,8,10-12,20H2/t13?,14?,18-,19-/m0/s1 .Physical And Chemical Properties Analysis

“Cinchonan-9-amine, (8a,9S)-” is a solid substance . It should be stored at 4°C, protected from light, and under nitrogen .科学研究应用

1. 不对称合成中的催化应用

辛可那-9-胺衍生物作为不对称合成中的催化剂,已被广泛研究。源自金鸡纳生物碱的伯胺在催化涉及羰基化合物的各种反应中表现出显着的功效。这些反应包括迈克尔加成反应、环加成反应和羰基化合物的烯胺催化,实现了高立体选择性 (Chen, 2008).

2. 有机催化

辛可那-9-胺衍生物已成为强大的有机催化剂。它们已被用于对映选择性有机反应中,与仲胺介导的转化相比,显示出互补或优越的效果。它们的应用涵盖广泛的反应,证明了它们作为催化剂的多功能性和有效性 (Xu, Luo, & Lu, 2009).

3. 手性化合物的合成

这些化合物在手性分子的合成中发挥着重要作用,手性分子在包括药物在内的各个领域至关重要。例如,基于辛可那-9-胺的催化剂已被用于手性γ-氨基酸衍生物的对映选择性合成,这是一类具有重要生物学意义的化合物 (Shen, Sun, & Ye, 2011).

4. 手性识别和分析应用

在手性识别领域,辛可那-9-胺衍生物已被用作核磁共振 (NMR) 光谱中的有效剂,证明了它们在各种底物的对映选择性分析中的实用性 (Rudzińska-Szostak et al., 2015).

5. 拓展合成方法

它们的使用还扩展了合成方法,实现了位阻羰基化合物的立体选择性官能化,而传统方法难以有效解决 (Duan & Li, 2014).

6. 不对称转移氢化

辛可那-9-胺衍生物已应用于不对称转移氢化过程中,无论是在铱还是铑催化体系中,都具有优异的对映选择性和转化率,特别是在芳香酮的还原中 (He et al., 2006).

安全和危害

作用机制

Target of Action

It is known that cinchona alkaloids, which this compound is a part of, have a significant impact on human civilization .

Mode of Action

It is generally assumed that cinchona alkaloids prevent the polymerization of the toxic hematin formed by the degradation of hemoglobin in erythrocytes to hemozoin .

Biochemical Pathways

It is known that cinchona alkaloids have a broad range of applications, including in enantioselective chromatography, novel biological activities, and several useful transformations .

Pharmacokinetics

The compound’s molecular weight is known to be 43281 , which may influence its bioavailability.

Result of Action

It is known that cinchona alkaloids have a significant impact on human civilization, with applications in stereochemistry and asymmetric synthesis .

属性

IUPAC Name |

(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3/c1-2-13-12-22-10-8-14(13)11-18(22)19(20)16-7-9-21-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19H,1,8,10-12,20H2/t13-,14-,18-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZIKKYERYJBJZ-LSOMNZGLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

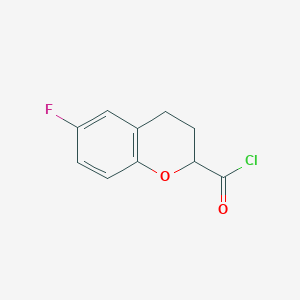

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

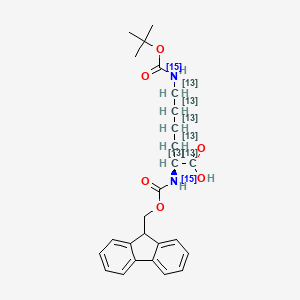

![9,9'-[5-(Triphenylsilyl)-1,3-phenylene]bis-9H-carbazole](/img/structure/B3157552.png)

![Benzyl (6-{[(oxan-2-yl)oxy]amino}-6-oxohexyl)carbamate](/img/structure/B3157569.png)